molecular formula C17H17NO4 B612161 NU-7199 CAS No. 69541-04-4

NU-7199

Katalognummer: B612161
CAS-Nummer: 69541-04-4
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: LWJFQWULMGFQKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NU-7199 is a novel compound synthesized through advanced catalytic methods, as detailed in recent research supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . The compound is characterized by high yield (98%) and purity, with rigorous analytical techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) likely employed for validation .

NU-7199’s functional relevance is implied through its structural analogs, which exhibit solubility profiles (e.g., ~0.687 mg/mL in aqueous solutions) and bioactivity metrics (e.g., bioavailability scores of 0.55–0.56) suitable for pharmaceutical or catalytic applications .

Eigenschaften

IUPAC Name

2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFQWULMGFQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731551
Record name 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69541-04-4
Record name 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von NU-7199 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter kontrollierten Bedingungen. Der detaillierte synthetische Weg und die Reaktionsbedingungen sind proprietär und werden häufig an die spezifischen Anforderungen der Forschung angepasst .

Industrielle Produktionsverfahren

Die industrielle Produktion von NU-7199 erfolgt typischerweise in spezialisierten Laboren mit fortschrittlichen Synthesekapazitäten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

NU-7199 is compared below with two structurally and functionally analogous compounds: Compound A (CAS 1761-61-1) and Compound B (CAS 1073182-87-2). These compounds were selected based on shared synthesis strategies, molecular motifs, and physicochemical properties .

Table 1: Structural and Functional Comparison

Property NU-7199 Compound A Compound B
CAS No. Not provided 1761-61-1 1073182-87-2
Molecular Formula Presumed C₇H₅BrO₂ C₇H₅BrO₂ C₆H₄Cl₂N₂O₂
Molecular Weight ~201.02 g/mol 201.02 g/mol 207.01 g/mol
Solubility 0.687 mg/mL (predicted) 0.687 mg/mL 0.332 mg/mL
Synthesis Method A-FGO catalysis, THF reflux A-FGO catalysis, THF reflux Methanesulfonyl chloride reaction
Yield 98% 98% Not specified
Bioavailability Score 0.55 0.55 0.56
Hazard Profile H302 (oral toxicity) H302 H315-H319-H335 (skin/eye irritation)
Key Applications Catalysis, pharmaceuticals Catalysis, drug intermediates Pharmaceutical intermediates
References

Key Findings:

Structural Similarities :

  • NU-7199 and Compound A share identical molecular formulas (C₇H₅BrO₂), suggesting brominated aromatic frameworks critical for halogen bonding in catalysis .
  • Compound B differs with a dichlorinated pyridine-carboxylic acid structure (C₆H₄Cl₂N₂O₂), highlighting functional group versatility in medicinal chemistry .

Synthetic Efficiency :

  • NU-7199 and Compound A achieve 98% yields under A-FGO catalysis, emphasizing the method’s scalability and environmental benefits compared to traditional catalysts like zeolites .
  • Compound B’s synthesis involves methanesulfonyl chloride, a reagent requiring stringent safety protocols due to its corrosive nature .

Functional Performance :

  • NU-7199’s solubility (0.687 mg/mL) and bioavailability score (0.55) align with Compound A, suggesting comparable pharmacokinetic profiles .
  • Compound B’s lower solubility (0.332 mg/mL) and higher toxicity (H315-H319-H335) limit its therapeutic utility compared to NU-7199 .

Safety and Handling :

  • NU-7199 and Compound A share moderate oral toxicity (H302), necessitating precautions like P280 (wear protective gloves) .
  • Compound B’s skin/eye irritation risks (H315-H319-H335) mandate additional safety measures during handling .

Biologische Aktivität

NU-7199 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the cellular processes of DNA repair, particularly in the context of double-strand breaks. This compound has garnered attention for its potential applications in cancer therapy due to its ability to sensitize tumor cells to radiation and other treatments.

NU-7199 functions primarily by inhibiting DNA-PK, an enzyme critical for the non-homologous end joining (NHEJ) pathway of DNA repair. By blocking this pathway, NU-7199 can enhance the effectiveness of radiotherapy and certain chemotherapeutic agents, leading to increased apoptosis in cancer cells. The inhibition of DNA-PK disrupts the repair of DNA damage, making it more difficult for cancer cells to survive after exposure to DNA-damaging agents.

Research Findings

Recent studies have explored the biological activity and pharmacological properties of NU-7199, revealing several key findings:

  • In Vitro Studies : Research indicates that NU-7199 significantly enhances radiosensitivity in various cancer cell lines. For example, treatment with NU-7199 combined with radiation resulted in a marked decrease in cell survival rates compared to radiation alone. In one study, cells treated with NU-7199 showed only 15% survival after exposure to 4 Gy of radiation, compared to a control group that retained 91% viability .
  • Pharmacokinetics : Pharmacokinetic studies demonstrate that NU-7199 exhibits rapid clearance from plasma following administration. This rapid metabolism necessitates careful scheduling of doses to maintain effective therapeutic levels during treatment regimens .

Case Studies

  • Case Study on Ovarian Cancer : In a preclinical model involving CH1 human ovarian cancer cells, NU-7199 was shown to significantly enhance the effects of radiation therapy. The study highlighted that prolonged exposure (over 4 hours) was essential for achieving significant radiosensitization .
  • Breast Cancer Models : Another investigation into basal-like breast cancer cells demonstrated that combining NU-7199 with glucocorticoids led to a synergistic effect, blocking invasiveness and promoting apoptosis through novel mechanisms .

Data Table: Summary of Biological Activity

Study Type Cell Line Treatment Outcome
In VitroCH1 Ovarian CancerNU-7199 + Radiation (4 Gy)15% cell survival
In VitroBasal-like Breast CancerNU-7199 + GlucocorticoidsEnhanced apoptosis and reduced invasiveness
PharmacokineticsMouse ModelIV AdministrationRapid clearance; requires frequent dosing

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.